![molecular formula C23H23FN2 B5659217 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5659217.png)
1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine and its derivatives typically involves condensation reactions, showcasing the versatility and complexity of organic synthesis techniques. Notable methods include the reaction between carbamimide and 3-fluorobenzoic acid in the presence of coupling agents, under basic conditions, to form specific piperazine derivatives with high yields and purity [Sanjeevarayappa et al., 2015]. Another approach utilizes microwave irradiation under solvent-free conditions to efficiently synthesize piperazine thiosemicarbazones, highlighting the application of green chemistry principles in the synthesis process [Li & Zhao, 2008].
Molecular Structure Analysis
The molecular structure of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine derivatives has been extensively studied using X-ray diffraction techniques, revealing detailed insights into their crystallography. These studies show that the molecules often crystallize in specific space groups with defined cell dimensions, indicating the influence of molecular substitutions on their structural configuration [Özbey et al., 1998].
Chemical Reactions and Properties
Chemical reactions involving 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine are characterized by their reactivity towards various functional group transformations. These compounds undergo reactions such as O-demethylation, N-dealkylation, and hydroxylation, demonstrating their versatile chemical behavior which is crucial for the development of pharmacologically active derivatives [Kawashima et al., 1991].
Physical Properties Analysis
The physical properties of 1-(4-biphenylylmethyl)-4-(4-fluorophenyl)piperazine derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. X-ray crystallography studies provide comprehensive data on their crystalline state, showcasing the impact of molecular substitutions on their physical characteristics [Awasthi et al., 2014].
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are pivotal for their potential therapeutic applications. Research indicates that specific derivatives exhibit antimicrobial activities, with their efficacy against various bacterial strains being thoroughly investigated. This demonstrates the potential of these compounds in the development of new antimicrobial agents [Chandra et al., 2006].
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2/c24-22-10-12-23(13-11-22)26-16-14-25(15-17-26)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-13H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGCXBMFLIKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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